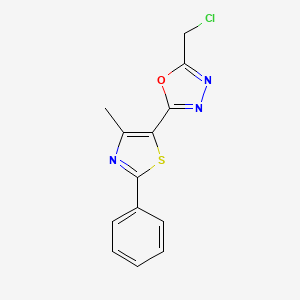
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small ring size. This compound features a chloromethyl group and a methoxypropan-2-yl group attached to the cyclobutane ring, which may influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane can be achieved through various synthetic routes. One possible method involves the cyclization of a suitable precursor molecule under specific reaction conditions. For example, starting from a linear precursor with appropriate functional groups, cyclization can be induced using a strong base or acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclobutanes, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or other derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methoxypropan-2-yl group, which may result in different reactivity and applications.
1-(Methoxypropan-2-yl)cyclobutane: Lacks the chloromethyl group, affecting its chemical behavior.
Cyclobutane: The parent compound, which serves as a basis for comparison.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-11-2)9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |
Clé InChI |
BNKKALPTAZVWOG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)C1(CCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
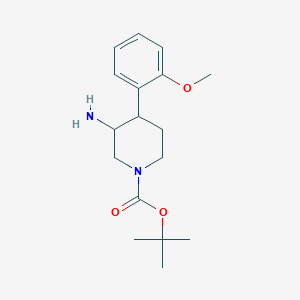

![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)


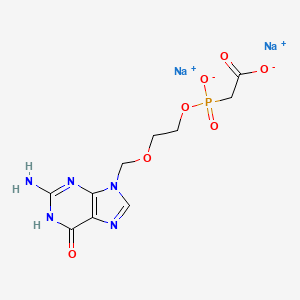

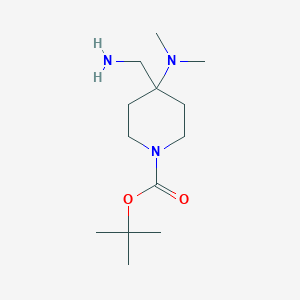
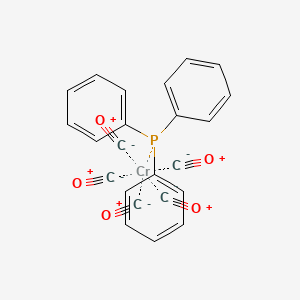
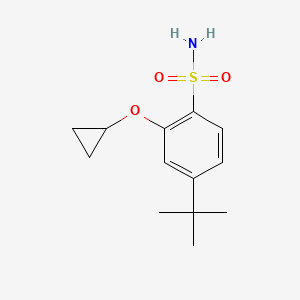
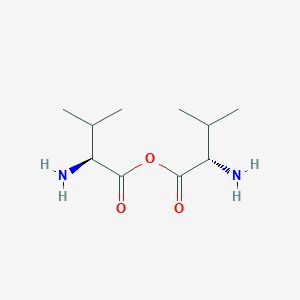
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
